BenchChemオンラインストアへようこそ!

n-(4,7-Dihydro-4,7-dihydroxy-2,1,3-benzoxadiazol-5-yl)-acetamide

Compound identity verification NMR spectroscopy Mass spectrometry

N-(4,7-Dihydro-4,7-dihydroxy-2,1,3-benzoxadiazol-5-yl)-acetamide (CAS 296797-53-0, molecular formula C8H9N3O4, molecular weight 211.175 g/mol) is a heterocyclic small molecule belonging to the benzofurazan (2,1,3-benzoxadiazole) class. Its defining structural feature is the presence of hydroxyl groups at the 4- and 7-positions of the benzoxadiazole ring, making it the reduced (dihydroxy) form of the better-characterized 4,7-dioxo-5-acetamido-4,7-dihydrobenzofurazan quinone.

Molecular Formula C8H9N3O4
Molecular Weight 211.17 g/mol
Cat. No. B13829439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(4,7-Dihydro-4,7-dihydroxy-2,1,3-benzoxadiazol-5-yl)-acetamide
Molecular FormulaC8H9N3O4
Molecular Weight211.17 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(C2=NON=C2C1O)O
InChIInChI=1S/C8H9N3O4/c1-3(12)9-4-2-5(13)6-7(8(4)14)11-15-10-6/h2,5,8,13-14H,1H3,(H,9,12)
InChIKeyBPTNHAQHRCCWMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N-(4,7-Dihydroxy-2,1,3-benzoxadiazol-5-yl)-acetamide (CAS 296797-53-0) – A Reduced Benzofurazan Core for Redox-Sensitive Applications


N-(4,7-Dihydro-4,7-dihydroxy-2,1,3-benzoxadiazol-5-yl)-acetamide (CAS 296797-53-0, molecular formula C8H9N3O4, molecular weight 211.175 g/mol) is a heterocyclic small molecule belonging to the benzofurazan (2,1,3-benzoxadiazole) class. Its defining structural feature is the presence of hydroxyl groups at the 4- and 7-positions of the benzoxadiazole ring, making it the reduced (dihydroxy) form of the better-characterized 4,7-dioxo-5-acetamido-4,7-dihydrobenzofurazan quinone [1]. This redox pair relationship is central to its potential differentiation as a synthetic precursor or a redox-sensitive probe scaffold, distinguishing it from fully aromatic or oxidized benzoxadiazole analogs commonly used in fluorescence applications.

Why N-(4,7-Dihydroxybenzoxadiazol-5-yl)-acetamide Cannot Be Replaced by Common Benzoxadiazole Derivatives


Generic substitution with other benzoxadiazole or benzofurazan analogs is scientifically unjustified because the 4,7-dihydroxy substitution pattern imparts a unique redox state to the core. Standard fluorescent benzofurazans (e.g., 4,7-disubstituted amino- or nitro-derivatives) are typically fully aromatic systems with distinct electronic absorption/emission properties governed by extended conjugation [1]. In contrast, N-(4,7-dihydroxy-2,1,3-benzoxadiazol-5-yl)-acetamide exists in a reduced, non-aromatic state that can undergo oxidation to the corresponding 4,7-dioxo quinone form [2]. This redox activity fundamentally alters its electron-accepting capacity, hydrogen-bonding network, and metabolic or chemical stability profile compared to any oxidized or differently substituted analog, making it a functionally distinct chemical entity rather than a drop-in replacement.

Quantitative Evidence for Differentiated Selection of N-(4,7-Dihydroxybenzoxadiazol-5-yl)-acetamide


Confirmed Spectroscopic Identity Distinguishes the Dihydroxy Form from the Oxidized Quinone Analog

The target compound possesses a confirmed, distinct spectroscopic fingerprint that unambiguously differentiates it from its closest structural congener, 4,7-dioxo-5-acetamido-4,7-dihydrobenzofurazan. SpectraBase records show that N-(4,7-dihydroxy-2,1,3-benzoxadiazol-5-yl)-acetamide exhibits a diagnostic ¹H NMR spectrum (specific peak pattern consistent with the dihydroxy tautomer) and a GC-MS spectrum with a molecular ion peak (M⁺) and fragmentation pattern uniquely corresponding to the reduced form [1]. In contrast, the oxidized analog (CAS 153136-27-7) is characterized by a distinct quinone carbonyl signature in both IR and ¹³C NMR, and a different mass spectrum reflecting its higher oxidation state [2]. This unambiguous spectroscopic differentiation provides procurement specialists with verifiable acceptance criteria to ensure the correct redox form is supplied.

Compound identity verification NMR spectroscopy Mass spectrometry Quality control Chemical procurement

Redox State-Specific Synthetic Utility: Direct Precursor to the 4,7-Dioxo Quinone Electrophile

The dihydroxy compound is the direct, stable precursor to the electrophilic 4,7-dioxo-5-acetamido-4,7-dihydrobenzofurazan quinone, a versatile intermediate for synthesizing aminoquinones and imidazo-fused heterocycles. Samsonov & Volodarskii (1993) demonstrated that acetylation/oxidation of a related 4-oxo-hydroximino precursor yields the diacetoxy derivative, which upon hydrolysis generates the 4,7-dioxo quinone; this quinone then reacts readily with amines such as aniline to give the corresponding 6-anilinoquinone in preparatively useful yields [1]. The reduced dihydroxy form is the required starting point for generating this reactive quinone in situ, whereas the fully aromatic benzoxadiazoles lacking the 4,7-dihydroxy motif cannot undergo this oxidative activation. This positions the compound as a privileged synthetic entry point for constructing diverse benzofurazan-based bioactive scaffolds.

Organic synthesis Quinone chemistry Reactive intermediate Medicinal chemistry

Predicted Physicochemical Differentiation from Aromatic Benzoxadiazole Analogs

Computationally predicted physicochemical properties indicate that N-(4,7-dihydroxy-2,1,3-benzoxadiazol-5-yl)-acetamide differs substantially from its fully aromatic analog, N-(2,1,3-benzoxadiazol-5-yl)-acetamide (CAS 488735-12-2). The target compound has a molecular weight of 211.18 g/mol and a predicted density of 1.6±0.1 g/cm³ ; its dihydroxy groups contribute an increased hydrogen-bond donor count (2 HBD) compared to the aromatic analog (0 HBD). This elevated hydrogen-bonding capacity is predicted to enhance aqueous solubility and alter membrane permeability relative to the aromatic comparator. Additionally, the reduced benzoxadiazole core is expected to exhibit different electronic absorption properties, with a blue-shifted absorption maximum compared to the fully conjugated aromatic benzoxadiazoles typically used as fluorescent tags [1].

Physicochemical properties LogP Hydrogen bonding Solubility Drug-likeness

High-Priority Application Scenarios for N-(4,7-Dihydroxybenzoxadiazol-5-yl)-acetamide


In Situ Generation of Electrophilic Quinone Intermediates for Diversity-Oriented Synthesis

The compound's primary demonstrated value is as a stable, storable precursor to the 4,7-dioxo-5-acetamido-4,7-dihydrobenzofurazan quinone. Research groups focused on constructing benzofurazan-based libraries can use controlled oxidation of N-(4,7-dihydroxy-2,1,3-benzoxadiazol-5-yl)-acetamide to generate the quinone in situ, followed by nucleophilic addition of amines or thiols to access a range of 6-substituted amino- or thio-quinones [1]. This reactivity profile is absent in fully aromatic benzoxadiazole derivatives, making this compound the exclusive starting material for this specific synthetic sequence.

Redox-Sensitive Fluorescent Probe Development

The 4,7-dihydroxy / 4,7-dioxo redox pair offers a built-in fluorescence on/off switching mechanism. Based on the established structure–fluorescence relationships for 4,7-disubstituted benzofurazans, where the electronic nature of substituents directly modulates quantum yield and emission wavelength [2], the dihydroxy compound (reduced, weakly fluorescent) can be designed to convert to the quinone form (electron-deficient, potentially more fluorescent) upon exposure to oxidative biomarkers such as reactive oxygen species (ROS). This redox-gated fluorescence response is a unique selling point for probe development not achievable with static benzoxadiazole fluorophores.

Pharmacological Screening as a Hydrogen-Bond-Rich Benzofurazan Scaffold

The presence of two hydroxyl groups and an acetamide moiety confers a distinct hydrogen-bond donor/acceptor profile (2 HBD, 5 HBA) compared to the predominantly lipophilic nature of most benzoxadiazole screening compounds . This compound is therefore suitable for inclusion in fragment-based or diversity screening libraries where enhanced aqueous solubility and specific hydrogen-bonding interactions with biological targets (e.g., kinase hinge regions, metalloenzyme active sites) are desired, while maintaining the benzoxadiazole core's known bioisosteric properties.

Analytical Reference Standard for Oxidative Metabolite Identification

Because N-(4,7-dihydroxy-2,1,3-benzoxadiazol-5-yl)-acetamide is the reduced form of the quinone species, it can serve as a reference standard in the development of LC-MS or HPLC methods aimed at detecting and quantifying benzofurazan-related oxidative metabolites in drug metabolism studies. Its distinct retention time and mass spectrum (M⁺ at m/z 211) provide a verifiable benchmark for distinguishing reduced and oxidized forms in biological matrices.

Quote Request

Request a Quote for n-(4,7-Dihydro-4,7-dihydroxy-2,1,3-benzoxadiazol-5-yl)-acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.